2,5-Pyrrolidinedicarboxylic acid is a dicarboxylic acid derivative of pyrrolidine, a five-membered heterocyclic amine. It exists in both cis and trans isomeric forms, with the cis isomer being more commonly encountered []. It serves as a valuable building block in organic synthesis and finds applications in various scientific research areas.
2,5-Pyrrolidinedicarboxylic acid, also known as DL-pyroglutamic acid, is a cyclic amino acid that plays significant roles in various biochemical processes. This compound is a derivative of proline and is notable for its involvement in the synthesis of other amino acids and peptides. It has garnered attention for its potential applications in pharmaceuticals, particularly in drug design and development.
2,5-Pyrrolidinedicarboxylic acid can be synthesized through various methods, often involving the modification of proline or other related compounds. It is found in trace amounts in certain natural products and can be produced synthetically in laboratory settings.
This compound is classified as an amino acid derivative and belongs to the category of dicarboxylic acids due to the presence of two carboxyl functional groups. Its structural characteristics allow it to participate in various chemical reactions typical of amino acids.
The synthesis of 2,5-Pyrrolidinedicarboxylic acid can be achieved through several methods:
The molecular structure of 2,5-Pyrrolidinedicarboxylic acid features a five-membered ring containing two carboxyl groups attached at the 2 and 5 positions.
2,5-Pyrrolidinedicarboxylic acid participates in various chemical reactions:
The mechanism of action for 2,5-Pyrrolidinedicarboxylic acid primarily involves its role as a precursor in biosynthetic pathways. It is involved in the synthesis of neurotransmitters and other biologically active molecules.
2,5-Pyrrolidinedicarboxylic acid has several scientific uses:
2,5-Pyridinedicarboxylic acid (isocinchomeronic acid) is a potent and selective small-molecule inhibitor of D-dopachrome tautomerase (D-DT, also known as MIF-2), a cytokine belonging to the macrophage migration inhibitory factor (MIF) superfamily. Biochemical characterization reveals that this compound effectively blocks D-DT-induced activation of the CD74 receptor, disrupting downstream inflammatory and oncogenic signaling pathways. With an enzymatic IC50 in the low micromolar range (27 μM), it demonstrates direct, competitive inhibition of D-DT's intrinsic tautomerase activity, a catalytic function dependent on a conserved N-terminal proline residue (Pro-1) [1] [2] [8]. Crucially, this inhibition translates to functional biological effects, as evidenced by the compound's ability to suppress CD74-dependent ERK1/2 MAP kinase signaling in cell-based assays, thereby modulating immune cell responses implicated in inflammation and cancer progression [1] [8]. Its commercial availability and structural simplicity make it an accessible tool compound for probing D-DT biology [9].
A defining characteristic of 2,5-pyridinedicarboxylic acid is its exceptional selectivity for D-DT over its homolog MIF (MIF-1). Biochemical profiling demonstrates a remarkable 79-fold selectivity for inhibiting D-DT tautomerase activity compared to MIF [1] [2] [6]. This selectivity is not incidental but arises from distinct structural differences within the active sites of these two homologous cytokines.
Table 1: Structural Basis of Selectivity for 2,5-Pyridinedicarboxylic Acid
Feature | D-DT Active Site | MIF Active Site | Consequence for Inhibition |
---|---|---|---|
Volume | Significantly larger (~20% increase) | Smaller, more constrained | Accommodates bulkier inhibitors like 2,5-pyridinedicarboxylic acid more readily in D-DT [1] [6] |
Residue 36 | Arginine (Arg-36) | Lysine (Lys-32) | Arg-36 rotamer flexibility in D-DT modifies pocket shape, enhancing complementarity [8] |
Electrostatics | Strong positive charge | Positive charge | Favors binding of polyanionic compounds (charge -2 or more) [8] |
Access Channel | Wider opening | Narrower opening | Facilitates entry and optimal positioning of 2,5-pyridinedicarboxylic acid in D-DT [1] [6] |
Crystallographic studies reveal that the D-DT active site possesses a significantly larger volume (~20% increase) and a wider access channel compared to MIF. The presence of Arg-36 in D-DT (versus Lys-32 in MIF) contributes critically to this difference. Arg-36 exhibits conformational flexibility, adopting distinct rotameric states that alter the shape and electrostatic potential at the pocket entrance. This flexibility allows D-DT to accommodate the planar, tricarboxylate structure of 2,5-pyridinedicarboxylic acid more effectively than MIF, where the active site is smaller and more rigid [1] [3] [6]. Furthermore, the strong positive electrostatic potential within the D-DT pocket favors high-affinity interactions with the negatively charged carboxylate groups of the inhibitor [8].
X-ray co-crystallography provides atomic-level insight into the inhibitory mechanism of 2,5-pyridinedicarboxylic acid bound to D-DT (PDB deposition: D-DT-1). The inhibitor binds within the enzymatic pocket situated at the center of the D-DT trimer, engaging in a network of specific, high-affinity interactions primarily mediated by its carboxylate groups and the pyridine nitrogen [1] [3] [6]:
These crystallographically defined interactions explain both the high affinity and the selectivity profile of 2,5-pyridinedicarboxylic acid, as the observed binding mode would be sterically and electrostatically disfavored in the smaller MIF active site.
Beyond static structural differences, the binding of 2,5-pyridinedicarboxylic acid induces profoundly distinct dynamic responses in D-DT compared to inhibitors bound to MIF, explaining functional divergence. Molecular dynamics (MD) simulations and nuclear magnetic resonance (NMR) spectroscopy studies reveal [4] [6] [8]:
Table 2: Comparative Dynamics of D-DT and MIF Upon Inhibitor Binding
Dynamic Property | D-DT with 2,5-Pyridinedicarboxylic Acid (or 4-CPPC) | MIF with Inhibitors | Functional Consequence |
---|---|---|---|
C-Terminal Motility | Markedly increased flexibility | Remains rigid | D-DT: Disrupts CD74 binding interface? MIF: Preserves CD74 binding capability |
Allosteric Communication | Enabled (intrasubunit >11Å, intersubunit >30Å) | Limited | D-DT: Inhibitor acts as allosteric bridge MIF: Local effects only |
Trigger Mechanism | Val-113 displacement from hydrophobic pocket | No equivalent mechanism observed | Unique to D-DT, underpins selectivity |
Receptor Binding Impact | Potent inhibition of D-DT/CD74 activation | Variable inhibition efficacy | Explains functional selectivity of 2,5-pyridinedicarboxylic acid for D-DT axis |
This differential dynamic response highlights a previously unrecognized structural property of D-DT and provides a mechanistic rationale for the functional selectivity of 2,5-pyridinedicarboxylic acid. It underscores that inhibition extends beyond simple active site occupation to encompass allosteric effects critical for disrupting D-DT's biological activity [4] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5